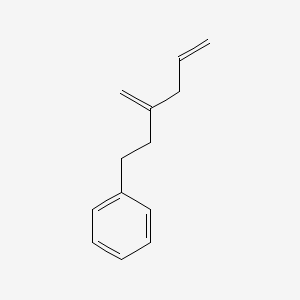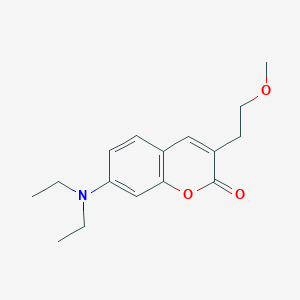![molecular formula C20H20FNO3 B14263803 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate CAS No. 175859-28-6](/img/structure/B14263803.png)
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate is a chemical compound that belongs to the class of liquid crystals. Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. This compound is known for its unique polymorphic and thermodynamic properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Análisis De Reacciones Químicas
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions can occur at the benzylic position, where nucleophilic substitution can take place.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Free Radical Reactions: Free radical bromination is another type of reaction that can occur at the benzylic position.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate has several scientific research applications:
Chemistry: It is used in the study of liquid crystals and their phase behaviors.
Biology: The compound’s unique properties make it useful in biological research, particularly in the study of cell membranes and other biological structures that exhibit liquid crystalline phases.
Mecanismo De Acción
The mechanism of action of 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate involves its ability to form liquid crystalline phases. The rigid core of the molecule aligns with neighboring molecules due to intermolecular interactions, while the flexible terminal chains remain disordered due to thermal agitation . This balance between order and disorder results in the unique properties of liquid crystals.
Comparación Con Compuestos Similares
Similar compounds to 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate include:
- 4-Cyano-3-fluorophenylboronic acid
- 3-Cyano-5-fluorophenylboronic acid
- 4-Cyano-2-fluorophenylboronic acid
Compared to these compounds, this compound is unique due to its ability to form multiple polymorphic phases and its specific thermodynamic properties .
Propiedades
Número CAS |
175859-28-6 |
|---|---|
Fórmula molecular |
C20H20FNO3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(4-cyano-3-fluorophenyl) 4-(pentoxymethyl)benzoate |
InChI |
InChI=1S/C20H20FNO3/c1-2-3-4-11-24-14-15-5-7-16(8-6-15)20(23)25-18-10-9-17(13-22)19(21)12-18/h5-10,12H,2-4,11,14H2,1H3 |
Clave InChI |
YSTYLABFCQTEGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


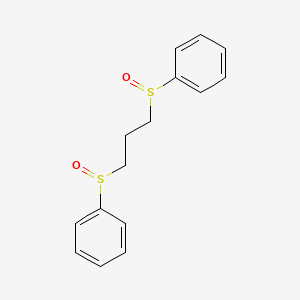
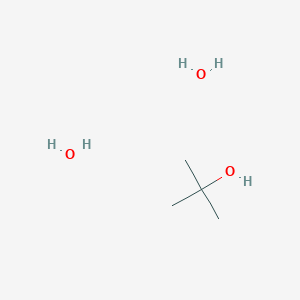
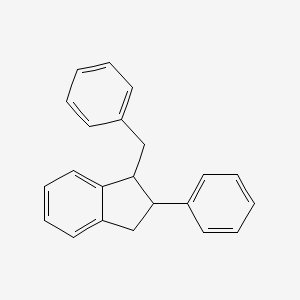
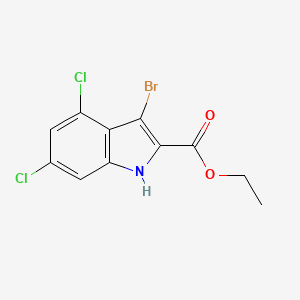
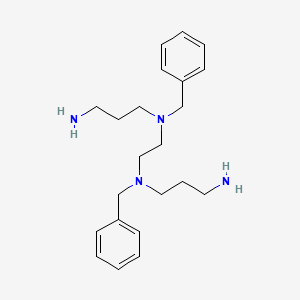
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
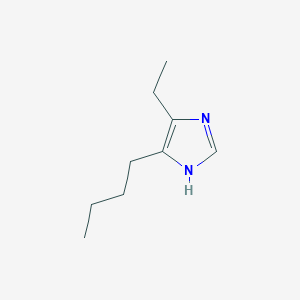
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
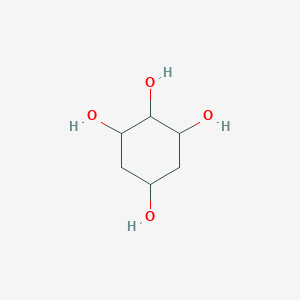
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
